

ortho-Topolin riboside-d4 certificate of analysis

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Compound of Interest

Compound Name: *ortho-Topolin riboside-d4*

Cat. No.: *B15558596*

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Technical Guide: ortho-Topolin riboside-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ortho-Topolin riboside-d4**, a deuterated analog of the naturally occurring cytokinin, ortho-Topolin riboside. This document is intended to serve as a certificate of analysis, offering key chemical and physical data, along with detailed experimental protocols and relevant biological context for its use in research and development.

Core Data Presentation

Quantitative data for ortho-Topolin riboside and its deuterated analog are summarized below. Data for the deuterated compound are based on supplier information, while some physical properties are extrapolated from the non-labeled compound.

Table 1: Chemical and Physical Properties

Property	ortho-Topolin riboside	ortho-Topolin riboside-d4	Source
CAS Number	50868-58-1	74511-48-1	[1] [2]
Molecular Formula	C ₁₇ H ₁₉ N ₅ O ₅	C ₁₇ H ₁₅ D ₄ N ₅ O ₅	[1] [3]
Molecular Weight	373.36 g/mol	377.39 g/mol	[1] [3]
Accurate Mass	373.1386 Da	Not Available	[4]
Purity	>95% (HPLC)	Not Available	[4]
Isotopic Enrichment	Not Applicable	Not Available	
Appearance	White to off-white solid	White to off-white solid	
Storage	-20°C	-20°C	

Table 2: Spectroscopic Data (for non-labeled ortho-Topolin riboside)

Spectroscopic Data	Value	Source
¹ H NMR	Spectrum available	[5]
UV-Vis	Not Available	

Experimental Protocols

Detailed methodologies for the analysis of cytokinins, including ortho-Topolin riboside and its deuterated analogs, are crucial for obtaining reliable and reproducible results. The following protocols are based on established methods in the scientific literature.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Sample Preparation for Biological Matrices

This protocol is a general guideline for the extraction of cytokinins from plant tissues.

- Homogenization: Homogenize 10-50 mg of fresh plant tissue in liquid nitrogen.

- Extraction: Add 1 mL of pre-chilled (-20°C) modified Bieleski buffer (methanol/water/formic acid, 15:4:1, v/v/v) to the homogenized tissue.
- Incubation: Incubate the mixture at -20°C for 1 hour with occasional vortexing.
- Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Supernatant Collection: Transfer the supernatant to a new tube.
- Re-extraction: Re-extract the pellet with 0.5 mL of the same extraction buffer and combine the supernatants.
- Internal Standard Spiking: Add a known amount of deuterated internal standard, such as **ortho-Topolin riboside-d4**, to the combined supernatant.
- Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Load the sample onto the cartridge.
- Washing: Wash the cartridge with 1 mL of water.
- Elution: Elute the cytokinins with 1 mL of methanol.
- Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method is suitable for the quantitative analysis of cytokinins.

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[\[6\]](#)
- Chromatographic Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - ortho-Topolin riboside: m/z 374.1 \rightarrow 242.1 (quantifier), 374.1 \rightarrow 136.1 (qualifier)
 - **ortho-Topolin riboside-d4**: m/z 378.1 \rightarrow 246.1 (or other appropriate fragment depending on the deuteration pattern)

Nuclear Magnetic Resonance (NMR) Spectroscopy

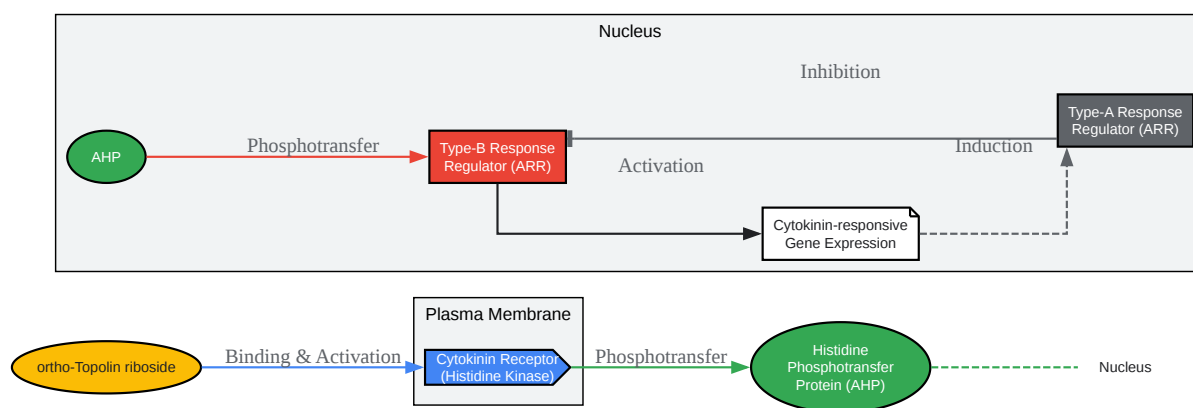
NMR is a powerful tool for the structural elucidation of cytokinins.

- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).[9]
- Solvent: Deuterated methanol (CD_3OD) or dimethyl sulfoxide (DMSO-d_6).
- Experiments:
 - ^1H NMR: To determine the proton chemical shifts and coupling constants.
 - ^{13}C NMR: To identify the carbon skeleton.
 - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity of the molecule.[9]

Mandatory Visualizations

Cytokinin Signaling Pathway

Cytokinins, including ortho-Topolin riboside, are plant hormones that play a critical role in regulating cell division, growth, and development. They exert their effects through a well-defined signaling pathway.

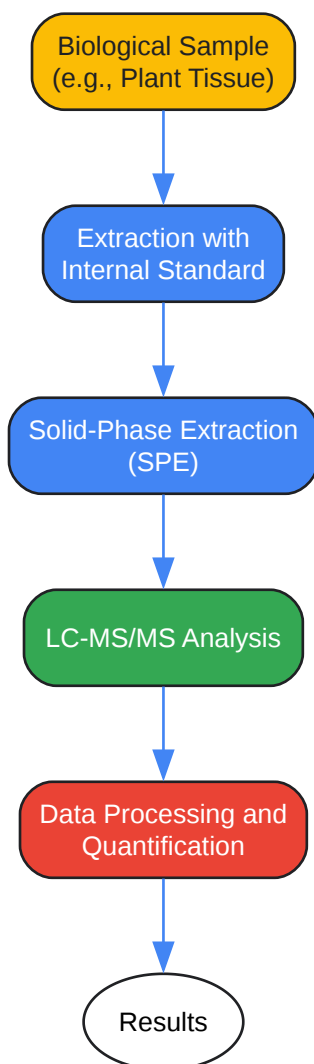


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Caption: A simplified diagram of the cytokinin signaling pathway.

Experimental Workflow for Cytokinin Analysis

The following workflow illustrates the key steps involved in the analysis of cytokinins from a biological sample.



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Caption: A typical experimental workflow for cytokinin analysis.

This technical guide provides a foundational understanding of **ortho-Topolin riboside-d4** for research applications. For specific lot-to-lot data, it is recommended to consult the certificate of analysis provided by the supplier.

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